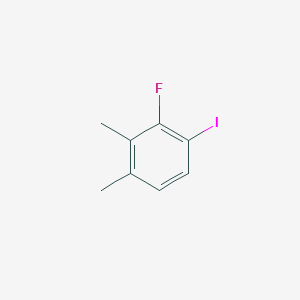

1,2-Dimethyl-3-fluoro-4-iodobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

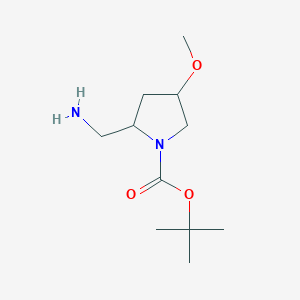

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of substituted benzenes often involves nucleophilic aromatic substitution reactions, as seen in the synthesis of sterically hindered tetrafluorobenzene derivatives . Similarly, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine involves diazotization and bromination , indicating that halogenation is a common strategy in the synthesis of such compounds. The synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene also involves a multi-step process starting from p-xylene, which includes nitration, reduction, diazotization, and bromination . These methods suggest that the synthesis of 1,2-Dimethyl-3-fluoro-4-iodobenzene could similarly involve halogenation and substitution reactions.

Molecular Structure Analysis

The molecular structure of substituted benzenes can be determined using spectroscopic methods such as NMR and X-ray crystallography . For example, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography . The presence of substituents like fluorine and iodine in 1,2-Dimethyl-3-fluoro-4-iodobenzene would likely influence the electron density and chemical shifts observed in NMR spectroscopy, as well as the molecular geometry observed in crystallographic studies.

Chemical Reactions Analysis

The reactivity of substituted benzenes can vary significantly depending on the nature and position of the substituents. For instance, the reactivity of fluoroaromatic compounds in nucleophilic aromatic substitution reactions can be influenced by the presence of other substituents, as seen in the reactions of difluorobenzenes with dimethyl(trimethylsilyl)phosphane . The presence of a strong electron-withdrawing group like a nitro group can also affect the reactivity, as demonstrated by the protein-solubilizing properties of 1-fluoro-2-nitro-4-trimethylammoniobenzene iodide . Therefore, the reactivity of 1,2-Dimethyl-3-fluoro-4-iodobenzene in chemical reactions would be influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the fluorine and iodine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of substituted benzenes are influenced by their molecular structure. For example, the crystal structure of 1,2,3,5-tetrafluorobenzene shows bifurcated C–H⋅⋅⋅F–C hydrogen bonding, which affects its packing and intermolecular interactions . The photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals also provides insights into the effects of aggregation and planarization on the optical properties of such compounds . These studies suggest that the physical properties of 1,2-Dimethyl-3-fluoro-4-iodobenzene, such as solubility, melting point, and optical properties, would be affected by its substituents and molecular geometry.

Wissenschaftliche Forschungsanwendungen

Application in Aromatic Nucleophilic Substitution Reactions

1,2-Dimethyl-3-fluoro-4-iodobenzene has been explored in aromatic nucleophilic substitution reactions. A study demonstrated the substitution of fluorine in various difluorobenzenes and trifluorobenzenes, including 1,2-difluorobenzene, by a dimethylphosphanyl group. These reactions, conducted at high temperatures, indicate a concerted mechanism rather than a stepwise mechanism typically observed in S_NAr reactions (Goryunov et al., 2010).

Role in Protein-Solubilizing Reagents

The compound 1-fluoro-2-nitro-4-trimethylammoniobenzene iodide, related to 1,2-dimethyl-3-fluoro-4-iodobenzene, has been evaluated for its protein-solubilizing capabilities. This reagent reacts with amino acids to form stable derivatives, which could have implications in structural studies of proteins (Sutton et al., 1972).

In Synthesis Processes

The compound has been utilized in synthetic chemistry, such as the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine. This process involves diazotization and bromination steps, highlighting its versatility in organic synthesis (Guo Zhi-an, 2009).

In Surface Science Studies

Research in surface science has leveraged derivatives of 1,2-dimethyl-3-fluoro-4-iodobenzene. For example, the study of the kinetics of the Ullmann phenyl coupling reaction on Cu(111) surfaces used various substituted iodobenzenes, including ones similar to 1,2-dimethyl-3-fluoro-4-iodobenzene, to understand the nature of charge separation in the transition state of these reactions (Meyers & Gellman, 1995).

In Polymer Science

The compound has found applications in polymer science. For instance, the synthesis of poly alkylenearyls involved the polycondensation of dichloroethane with fluorobenzene, showcasing the potential of fluorinated benzenes, like 1,2-dimethyl-3-fluoro-4-iodobenzene, in creating new polymeric materials (Korshak et al., 1958).

In Medicinal Chemistry

The synthesis of fluorine-containing quinoline-2,3-dicarboxylates from products of vicarious nucleophilic substitution of hydrogen in 3-fluoronitroarenes, including compounds similar to 1,2-dimethyl-3-fluoro-4-iodobenzene, has been explored. These syntheses are relevant in medicinal chemistry for the development of novel compounds with potential biological activity (Kotovskaya et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds, such as iodobenzene, are known to react with various substrates in metal-catalyzed couplings .

Mode of Action

It’s known that iodobenzene, a related compound, can undergo oxidative addition in reactions like sonogashira coupling and heck reaction . In these reactions, the iodine atom in iodobenzene is replaced by other groups, leading to the formation of new carbon-carbon or carbon-nitrogen bonds .

Biochemical Pathways

Iodobenzene, a related compound, is known to participate in various transition metal-mediated c-c and c-n cross-coupling reactions . These reactions are crucial in the synthesis of complex organic molecules, including pharmaceuticals and polymers .

Pharmacokinetics

It is also an inhibitor of CYP1A2 and CYP2D6 , which are important enzymes involved in drug metabolism.

Result of Action

Iodobenzene is known to participate in various metal-catalyzed coupling reactions, leading to the formation of new carbon-carbon or carbon-nitrogen bonds . These reactions are crucial in the synthesis of complex organic molecules.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,2-Dimethyl-3-fluoro-4-iodobenzene. For instance, it is recommended to store the compound in a refrigerator and in a dark place to maintain its stability . Additionally, safety data indicates that it should be handled in a well-ventilated area to avoid inhalation .

Eigenschaften

IUPAC Name |

2-fluoro-1-iodo-3,4-dimethylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FI/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTLTHQXDYUJAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)F)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FI |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-3-fluoro-4-iodobenzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B3016848.png)

![Tert-butyl 2-(6-bromopyridine-3-carbonyl)-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B3016860.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B3016861.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)

![6-Aminobenzo[d][1,3]dioxole-5-thiol](/img/structure/B3016867.png)